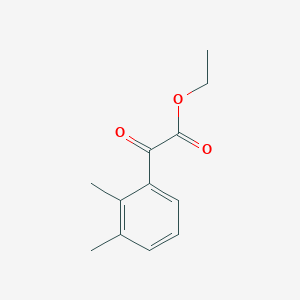

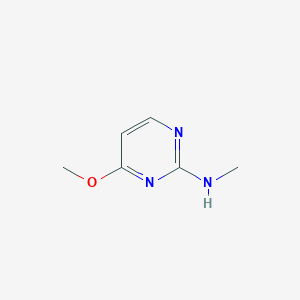

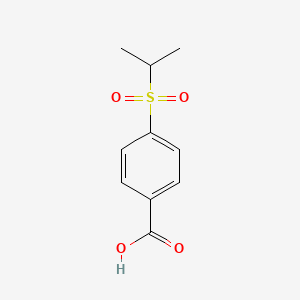

![molecular formula C10H16N2O B1323417 2-[2-Amino(ethyl)anilino]-1-ethanol CAS No. 22271-65-4](/img/structure/B1323417.png)

2-[2-Amino(ethyl)anilino]-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-Amino(ethyl)anilino]-1-ethanol is a compound that can be categorized within the family of 1,2-amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. They are important in various fields, including medicinal chemistry and material science, due to their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of 1,2-amino alcohols, such as 2-[2-Amino(ethyl)anilino]-1-ethanol, can be achieved through several methods. One approach involves the use of a Cr/photoredox dual catalytic system that enables the in situ generation of α-amino carbanion equivalents, which act as nucleophiles. This method starts from carbonyl compounds, primarily aldehydes, and α-silyl amines, allowing for the aminoalkylation of ketones and acyl silanes, which were previously unreactive towards addition of alkyl-Cr reagents .

Molecular Structure Analysis

The molecular structure of 2-[2-Amino(ethyl)anilino]-1-ethanol would include an amino group attached to an ethyl chain, which is further connected to an aniline moiety, and a hydroxyl group positioned on the adjacent carbon atom. This structure is a part of the broader class of anti-1,2-amino alcohols, which can be synthesized with high enantiomeric purity through organocatalytic anti-Mannich and syn-aldol reactions .

Chemical Reactions Analysis

Chemical reactions involving 1,2-amino alcohols typically exploit their dual functionality. The amino group can participate in the formation of amides, ureas, and other nitrogen-containing compounds, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions. The specific reactivity of 2-[2-Amino(ethyl)anilino]-1-ethanol would depend on the steric and electronic properties imparted by the ethyl and aniline substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-Amino(ethyl)anilino]-1-ethanol, such as density and viscosity, can be influenced by its interaction with other compounds in solution. For instance, the presence of diethanolamine, triethanolamine, N-methyldiethanolamine, or 2-amino-1-methyl-1-propanol can affect these properties in aqueous ternary mixtures. The properties are temperature-dependent and can be correlated with temperature and mole fraction .

Aplicaciones Científicas De Investigación

Pharmacological Receptor Studies : A study by Lands, Ludueña, and Buzzo (1967) indicates that structural modifications of similar compounds can impact sympathomimetic activity, leading to insights into β-receptor populations in various tissues (Lands, Ludueña, & Buzzo, 1967).

Radiopharmaceuticals : Atwell and Denny (2007) explored the synthesis of labeled versions of hypoxia-activated pre-prodrugs, highlighting the potential use in medical imaging and therapy (Atwell & Denny, 2007).

Material Science : Hosseini, Sarrafi, and Hosseini (2013) reported on the preparation of a novel conducting liquid crystalline polymer based on poly(2-ethanol aniline), which has applications in electronic materials (Hosseini, Sarrafi, & Hosseini, 2013).

Chemical Synthesis and Reactions : Research by Cohen and Mannering (1973) on the inhibition of microsomal p-hydroxylation of aniline by alcohols might provide insights into interactions between similar chemical structures (Cohen & Mannering, 1973).

Complex Chemistry : Penkert et al. (2000) studied anilino radical complexes of Cobalt(III) and Manganese(IV), which could be relevant in understanding the behavior of related compounds (Penkert et al., 2000).

Peptide Chemistry : Chantreux et al. (1984) used a similar compound as a protecting group in peptide synthesis, which could be related to the protective capacity of 2-[2-Amino(ethyl)anilino]-1-ethanol (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Neuroscience : Nestoros (1980) found that ethanol specifically potentiates GABA-mediated neurotransmission, which might shed light on the interaction of similar compounds with neural pathways (Nestoros, 1980).

Organic Synthesis : Petrova et al. (2015) investigated the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline, which could be relevant for understanding the reactivity of 2-[2-Amino(ethyl)anilino]-1-ethanol (Petrova et al., 2015).

Fluorescence Studies : Hisham et al. (2019) studied the fluorescence of N-aryl-2-aminoquinolines, which might provide insights into the fluorescence properties of similar compounds (Hisham et al., 2019).

Thermodynamics and Solubility : Tagiuri, Mohamedali, and Henni (2016) examined the dissociation constant and thermodynamic properties of tertiary and cyclic amines, relevant to understanding the solubility of similar compounds (Tagiuri, Mohamedali, & Henni, 2016).

Sustainability Metrics : Patel et al. (2015) analyzed sustainability metrics in the catalytic production of higher alcohols from ethanol, which could be related to the sustainable production of similar chemicals (Patel et al., 2015).

Polymer Synthesis : Another study by Hosseini and Hoshangi (2015) on the preparation of poly(2‐anilinoethanol) containing azobenzene group under electrical field highlights the potential for electronic applications (Hosseini & Hoshangi, 2015).

Optical Applications : Rajashekar et al. (2013) synthesized novel azo materials for potential use in optical power limiting applications (Rajashekar et al., 2013).

Solution Properties : Álvarez et al. (2006) measured densities and viscosities of aqueous ternary mixtures involving similar compounds, which could provide insights into the physical properties of 2-[2-Amino(ethyl)anilino]-1-ethanol (Álvarez et al., 2006).

Corrosion Inhibition : Herrag et al. (2010) explored the inhibition of mild steel corrosion by newly synthesized diamine derivatives, which could be relevant for understanding the protective properties of similar compounds (Herrag et al., 2010).

Industrial Applications : Shafi, Rajesh, and Senthilkumar (2021) conducted synthesis and characterization of derivatives for industrial applications, which may provide insights into the utility of related compounds (Shafi, Rajesh, & Senthilkumar, 2021).

Optical Diffusion Studies : Sabet and Khoshsima (2010) studied the diffusion of azo dyes in a nematic liquid crystal mixture, which might shed light on similar diffusion processes (Sabet & Khoshsima, 2010).

Solvent Effects : Zhu et al. (2019) investigated the solubility and model correlation of 2-Amino-3-methylbenzoic Acid in various solvents, which could be applicable to understanding the solubility of similar compounds (Zhu et al., 2019).

Medical Chemistry : Gein et al. (2015) synthesized compounds for antihypoxic activity, providing insights into potential medical applications of similar compounds (Gein et al., 2015).

Antimicrobial Activity : In another study by Gein et al. (2015), the antimicrobial activity of synthesized compounds was explored, relevant for understanding the biological activity of 2-[2-Amino(ethyl)anilino]-1-ethanol (Gein et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-amino-N-ethylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-6-4-3-5-9(10)11/h3-6,13H,2,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVRDSXRNZTBTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Amino(ethyl)anilino]-1-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

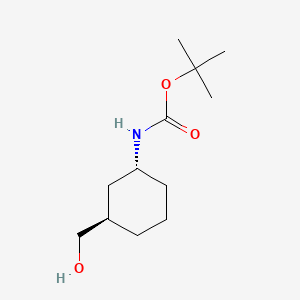

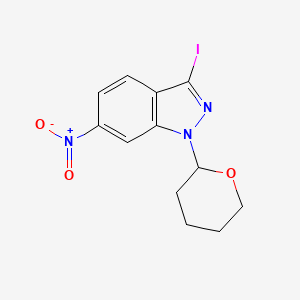

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

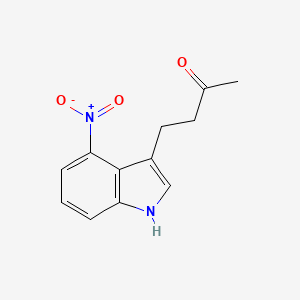

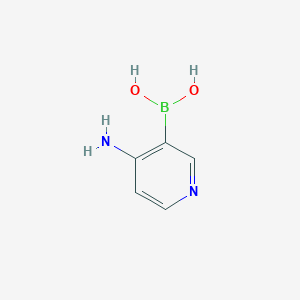

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

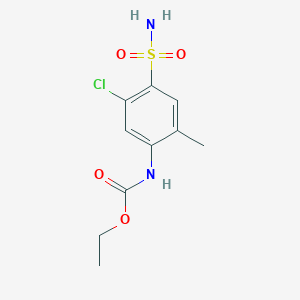

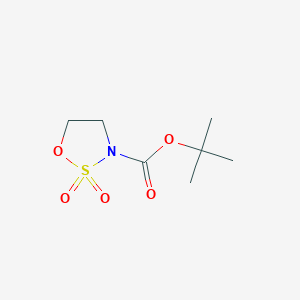

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)